1-Amino-2-thioxo-dihydro-pyrimidine-4,6-dione
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Overview
Description
- It features a pyrimidine ring system with an amino group (NH₂) at position 5 and a thioxo group (C=S) at position 6.
- This compound has attracted attention due to its potential biological activities, including inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair and cell survival .
1-Amino-2-thioxo-dihydro-pyrimidine-4,6-dione: , also known by its systematic name , is a heterocyclic compound with the chemical formula .
Preparation Methods
- One synthetic route involves the reaction of cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system .
- Another method utilizes phenyl isothiocyanate to synthesize 3-phenyl-10-(thiophen-2-yl)-2-thioxo-2,3-dihydro-1H-pyrano[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidizing agents like hydrogen peroxide (H₂O₂), while reduction could use reducing agents like sodium borohydride (NaBH₄).
Major Products: These reactions can yield diverse products, such as substituted pyrimidines or derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its impact on cellular processes, including DNA repair and apoptosis.
Medicine: Studying its PARP-1 inhibitory activity for potential cancer therapies.
Industry: Evaluating its use in drug development or materials science.
Mechanism of Action
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features, such as the thioxo group and amino substitution.
Similar Compounds: While I don’t have specific names, related compounds include other pyrimidines, PARP inhibitors, and heterocyclic molecules.
Properties
Molecular Formula |
C4H5N3O2S |
---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
1-amino-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C4H5N3O2S/c5-7-3(9)1-2(8)6-4(7)10/h1,5H2,(H,6,8,10) |
InChI Key |
IZNILEFNYXKECO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)N |
Origin of Product |
United States |
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